AHR 226
Overview
Description
1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its specific reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step usually involves alkylation reactions.
Attachment of the p-chloro-alpha-phenylbenzyloxy group: This is often done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine
- 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine acetate
Uniqueness
1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
1-tert-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-21(2,3)23-14-13-19(15-23)24-20(16-7-5-4-6-8-16)17-9-11-18(22)12-10-17;/h4-12,19-20H,13-15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHLABNZUORBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907801 | |
Record name | 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102584-35-0 | |
Record name | Pyrrolidine, 1-tert-butyl-3-(p-chloro-alpha-phenylbenzyloxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102584350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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